1,3-Dithiaindane, 2-(3-methylbutyl)oxy-

Description

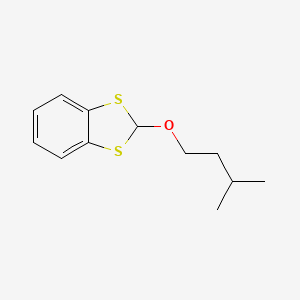

The compound "1,3-Dithiaindane, 2-(3-methylbutyl)oxy-" features a bicyclic dithiaindane core (a fused benzene ring with two sulfur atoms at positions 1 and 3) substituted at position 2 with a 3-methylbutyloxy group.

Properties

Molecular Formula |

C12H16OS2 |

|---|---|

Molecular Weight |

240.4 g/mol |

IUPAC Name |

2-(3-methylbutoxy)-1,3-benzodithiole |

InChI |

InChI=1S/C12H16OS2/c1-9(2)7-8-13-12-14-10-5-3-4-6-11(10)15-12/h3-6,9,12H,7-8H2,1-2H3 |

InChI Key |

BAAKQYVLPCAXGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1SC2=CC=CC=C2S1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "1,3-Dithiaindane, 2-(3-methylbutyl)oxy-" with structurally related compounds from the evidence, focusing on substituents, core functionalities, and applications.

Structural and Functional Comparison

Key Observations:

Substituent Linkage: The 3-methylbutyloxy group in the target compound is oxygen-linked, contrasting with the S-linked 3-methylbutyl in ’s phosphonothioate ester. Oxygen-linked ethers typically exhibit higher hydrolytic stability compared to thioesters, which are more reactive due to sulfur’s polarizability . In ixazomib (), the 3-methylbutylamino group contributes to prodrug activation, highlighting how alkyl chain substitution strategies vary across therapeutic agents .

Core Functionality: The dithiaindane core’s aromatic sulfur atoms may enhance π-stacking interactions or metal coordination, whereas the phosphonothioate core in ’s compound enables nucleophilic reactivity (e.g., acetylcholinesterase inhibition) .

Applications: While the target compound’s applications are unclear, analogs like ixazomib () demonstrate the pharmacological relevance of 3-methylbutyl derivatives in drug design.

Physicochemical Properties

- Stability: The dithiaindane core’s aromaticity may confer thermal stability, contrasting with phosphonothioates’ susceptibility to hydrolysis .

Research Findings and Data Gaps

- Synthesis: No direct synthesis data for the target compound exists in the evidence.

- Biological Activity: The phosphonothioate in highlights sulfur’s role in modulating toxicity, while ixazomib () exemplifies alkyl-substituted prodrugs. These findings imply that the target compound’s bioactivity would depend on its sulfur core and substituent synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.